4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with the molecular formula and a molecular weight of 295.18 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and is substituted with a bromine atom and a methyl group. The presence of the tetrahydro-2H-pyran moiety adds to its structural complexity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.
The reactivity of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be explored through various chemical transformations. Common reactions involving this compound may include:
These reactions highlight the potential for synthesizing various derivatives that could possess unique biological activities.
Research into the biological activities of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole suggests that it may exhibit significant pharmacological properties. Compounds containing pyrazole rings are often investigated for their potential as:
Further investigation and clinical studies are necessary to fully elucidate its biological profile.
Several synthetic routes have been proposed for the preparation of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Common methods include:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has potential applications in:
Interaction studies involving 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole are crucial for understanding its mechanism of action and potential side effects. These studies typically focus on:
Such studies are essential for advancing this compound towards clinical applications.
Several compounds share structural features with 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-4-methylpyrazole | Simpler structure without tetrahydropyran moiety | |
| 4-Methylpyrazole | Lacks halogen substitution | |
| 5-Methylpyrazine | Different nitrogen positioning |
The uniqueness of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazole lies in its combination of bromination, methylation, and the presence of a tetrahydro-pyran ring, which may contribute to distinct biological activities not observed in simpler pyrazole derivatives.
The formation of the pyrazole core represents the foundational step in synthesizing 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Cyclocondensation reactions between hydrazine derivatives and 1,3-difunctional systems constitute the primary methodology for constructing the pyrazole ring system [4] [7]. These approaches utilize various starting materials including 1,3-diketones, α,β-unsaturated carbonyl compounds, and β-enaminones as precursors [10].
The most widely employed strategy involves the direct condensation of 1,3-diketones with hydrazine derivatives under mild conditions [7]. Research demonstrates that treating 1,3-diketones with hydrazine hydrate in ethylene glycol at room temperature yields pyrazole derivatives in excellent yields ranging from 70 to 95 percent [10]. This methodology provides exceptional regioselectivity and allows for the formation of the desired pyrazole core without requiring harsh reaction conditions [7].
Cross-conjugated enynones represent another valuable class of starting materials for pyrazole synthesis [4]. The cyclocondensation of these substrates with arylhydrazines proceeds under remarkably mild conditions, requiring no special temperature control, catalyst, or inert atmosphere [4]. This reaction pathway leads to regioselective synthesis of pyrazole derivatives in good yields, with the electronic effect of electron-rich five-membered heteroaromatic rings in the substrate determining the cyclocondensation pathways [4].
1,2-Allenic ketones provide an alternative approach for constructing 3,5-disubstituted pyrazoles through cyclocondensation with hydrazines [7]. This methodology demonstrates exceptional efficiency under extremely mild conditions, with reactions proceeding at room temperature in protic solvents such as ethanol within 0.5 to 2 hours [7]. The yields obtained through this approach range from 81 to 93 percent, making it highly attractive for synthetic applications [7].
| Starting Material | Reaction Conditions | Yield Range (%) | Advantages |
|---|---|---|---|
| 1,3-Diketones with hydrazine | Ethylene glycol, room temperature | 70-95 | Mild conditions, excellent yields |
| α,β-Alkynic aldehydes with hydrazines | Phenylselenyl chloride, one-pot | Moderate to good | One-pot methodology |
| Cross-conjugated enynones with arylhydrazines | No special conditions required | Good yields | High yields, simple purification |
| 1,2-Allenic ketones with hydrazines | Ethanol, room temperature, 0.5-2 h | 81-93 | Extremely mild conditions |
| Chalcones with arylhydrazines | Copper triflate, ionic liquid | 75-82 | Excellent yields, aerobic oxidation |
| Benzalhydrazones with α-halo ketones | Refluxing ethanol, 15-25 min | 80-92 | High efficiency, short reaction time |
The mechanism of pyrazole formation involves nucleophilic attack by hydrazine on the electrophilic centers of the 1,3-difunctional substrate [28]. The Brønsted acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity and favoring nucleophilic attack at the appropriate position [28]. Subsequent cyclization and elimination steps lead to the formation of the pyrazole ring with high regioselectivity [28].
The introduction of bromine at the 4-position of the pyrazole ring requires careful consideration of regioselectivity to ensure selective functionalization [5] [11]. Electrophilic aromatic bromination represents the primary methodology for achieving 4-position substitution, with N-bromosuccinimide serving as the preferred brominating agent due to its ease of handling and excellent regioselectivity [14] [15].
Molecular orbital calculations for pyrazole indicate that the 4-position exhibits the highest electron density and lowest localization energy for electrophilic substitution [25]. The localization energy for the 4-position in pyrazole is significantly less than that for a benzene position, making this position highly reactive toward electrophilic reagents [25]. This theoretical foundation supports the experimental observation that electrophilic substitution in pyrazoles preferentially occurs at the 4-position [25].
N-bromosuccinimide provides several advantages over elemental bromine for pyrazole bromination [14]. The reagent delivers a stable, low-concentration source of bromine radicals, which prevents competing reactions such as addition to double bonds [14]. Research demonstrates that N-bromosuccinimide-mediated bromination of 3-chloro-5-methyl-1H-pyrazole in dichloromethane at room temperature yields 4-bromo-3-chloro-5-methyl-1H-pyrazole in 93.03 percent yield with high regioselectivity [32].
Photochemical activation of N-bromosuccinimide offers additional control over the bromination process [17] [30]. Visible-light photoredox catalysis using erythrosine B amplifies the electrophilicity of N-bromosuccinimide, resulting in drastically reduced reaction times and improved regioselectivity [30]. This methodology allows bromination of various pyrazole derivatives in good to excellent yields under mild conditions at room temperature [30].
| Substrate | Brominating Agent | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| 3-Chloro-5-methyl-1H-pyrazole | N-Bromosuccinimide | Dichloromethane, room temperature, overnight | 93.03 | High 4-position selectivity |
| 1-Hydroxypyrazoles | N-bromosuccinimide with lithium diisopropylamide/tert-butyllithium | Tetrahydrofuran, low temperature | Good to excellent | Regioselective 4-position |
| N-substituted 3-methyl-2-pyrazolin-5-one | N-bromosuccinimide photochemical | Chloroform, ultraviolet light | High yields | Position-dependent on conditions |
| SEM-protected pyrazoles | N-bromosuccinimide with silica gel | Solvent-free conditions | High yields | High regioselectivity |
| Anisole derivatives | N-bromosuccinimide with erythrosine B | Visible light, acetonitrile, 20°C | Quantitative | Para-selective |
| Various pyrazole cores | Bromine in inert solvents | Various temperatures | Variable | 4-position preferred |
The regioselectivity of bromination can be further enhanced through the use of protecting groups and directing effects [11]. For 1-hydroxypyrazoles, sequential deprotonation with lithium diisopropylamide followed by treatment with tert-butyllithium enables regioselective bromine-lithium exchange at the 4-position [11]. This methodology allows for subsequent trapping with various electrophiles to afford 4-substituted pyrazole derivatives in good yields [11].
Temperature control plays a crucial role in maintaining regioselectivity during bromination reactions [16]. Electrophilic aromatic bromination at the lowest effective temperature displays high selectivity for the desired position [16]. Higher reaction temperatures make more collisions effective, including those at less favorable positions, thereby reducing positional selectivity [16].
The tetrahydro-2H-pyran-2-yl group serves as an highly effective protecting group for the N1 position of pyrazoles, offering several distinct advantages including low cost, ease of introduction, general stability to most non-acidic reagents, enhanced solubility, and facile removal under acidic conditions [6] [19]. This protection strategy proves particularly valuable during synthetic manipulations that require selective functionalization of other positions on the pyrazole ring [12] [23].
The introduction of the tetrahydro-2H-pyran-2-yl protecting group typically involves the reaction of the pyrazole nitrogen with 3,4-dihydro-2H-pyran in the presence of appropriate acid catalysts [6] [19]. p-Toluenesulfonic acid represents the most commonly employed catalyst for this transformation, providing excellent yields under mild conditions [19]. The reaction proceeds through acid-catalyzed activation of 3,4-dihydro-2H-pyran, followed by nucleophilic attack by the pyrazole nitrogen to form the protected derivative [6].
Research demonstrates that tetrahydro-2H-pyran-2-yl protection of pyrazole nitrogen atoms can be achieved under various conditions depending on the specific substrate requirements [19]. For cysteine-containing peptides, the reaction with 3,4-dihydro-2H-pyran and boron trifluoride etherate in diethyl ether at room temperature for 30 minutes provides good yields [19]. Alternative conditions employing p-toluenesulfonic acid in dichloromethane have proven effective for Fmoc-protected amino acids [19].
| Substrate Type | Protecting Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Alcohols | 3,4-Dihydro-2H-pyran | p-Toluenesulfonic acid | Dichloromethane | Room temperature | Ambient conditions | High yields |
| Pyrazole N-H | 3,4-dihydro-2H-pyran with acid catalyst | p-Toluenesulfonic acid | Dichloromethane | 0°C to room temperature | 30 min to 2 h | Excellent |
| Cysteine thiol groups | 3,4-dihydro-2H-pyran with boron trifluoride etherate | Boron trifluoride etherate | Diethyl ether | Room temperature | 30 min | Good yields |
| Serine/Threonine hydroxyl | 3,4-dihydro-2H-pyran with p-toluenesulfonic acid | p-Toluenesulfonic acid | Dichloromethane | Room temperature | 60 min | Good to excellent |
| Indazole N1 position | 3,4-dihydro-2H-pyran under acidic conditions | Acid catalyst | Dichloromethane | 0-80°C | Variable | Good yields |
| General N-heterocycles | 3,4-dihydro-2H-pyran with various catalysts | Various acid catalysts | Various | Variable | Variable | Generally good |
The stability of tetrahydro-2H-pyran-2-yl ethers under various reaction conditions makes them particularly suitable for multi-step synthetic sequences [6]. These protected derivatives demonstrate resilience to a variety of reactions including oxidations, reductions, and cross-coupling reactions [6]. The protecting group can later be removed by acid-catalyzed hydrolysis, which regenerates the parent pyrazole along with 5-hydroxypentanal [6].
For indazole derivatives bearing the tetrahydro-2H-pyran-2-yl group at the N1 position, the protecting group serves dual purposes [12]. It prevents unwanted reactions at the nitrogen position during further chemical modifications while simultaneously enhancing solubility in nonpolar solvents and stabilizing the compound during synthetic transformations [12]. The molecular characteristics of such protected compounds facilitate their manipulation in laboratory settings while maintaining thermal stability [12].
The tetrahydro-2H-pyran-2-yl group exhibits excellent compatibility with solid-phase peptide synthesis strategies [19]. Research indicates that this protecting group proves suitable for the 9-fluorenylmethoxycarbonyl/tert-butyl strategy, providing enhanced solubility compared to commonly used hindered aromatic protecting groups [19]. The protection does not lead to formylation upon removal, making it particularly valuable for N-terminal applications [19].
The optimization of reaction conditions for synthesizing 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole requires systematic evaluation of multiple parameters including temperature, solvent selection, catalyst loading, reaction time, and atmospheric conditions [26] [27]. Temperature-controlled approaches have demonstrated particular effectiveness in achieving divergent synthesis pathways with high selectivity [18].
Temperature represents a critical parameter for controlling both reaction rate and selectivity [18] [29]. Research demonstrates that temperature-controlled synthesis can yield different products from the same starting materials by simply adjusting the thermal conditions [18]. For pyrazole synthesis, room temperature to 60°C represents the optimal range for maintaining high yields while preserving regioselectivity [18]. Higher temperatures accelerate reaction rates but may compromise selectivity by enabling competing reaction pathways [16].
Solvent selection significantly influences both catalyst stability and product molecular characteristics [27] [34]. Protic solvents such as ethanol generally provide superior results for pyrazole cyclocondensation reactions compared to aprotic alternatives [7]. Chlorobenzene affords polymers with slightly higher molecular weight values than toluene, which may be attributed to better product solubility [34]. However, environmentally acceptable solvents like tetrahydrofuran, dioxane, and dimethylformamide often result in dramatically reduced polymerization efficiency [34].
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Recommended Conditions |
|---|---|---|---|---|
| Temperature | 20-95°C (temperature-controlled) | Higher temperature: faster reaction, lower selectivity | Lower temperature: higher selectivity | Room temperature to 60°C |
| Solvent | Ethanol, dichloromethane, ionic liquids | Protic solvents generally better | Solvent-dependent regioselectivity | Ethanol for general use |
| Catalyst Loading | 0.01-20 mol% | Higher loading: improved conversion | Optimal loading prevents side reactions | 5-15 mol% for most catalysts |
| Reaction Time | 0.5-24 hours | Longer time: complete conversion | Extended time can reduce selectivity | 1-12 hours monitoring by thin-layer chromatography |
| Atmosphere | Air or inert atmosphere | Minimal effect for most reactions | Inert atmosphere prevents oxidation | Air atmosphere acceptable |
| Concentration | 0.025 M (optimal) | Concentration affects molecular weight | Higher concentration can affect purity | 0.025-0.1 M substrate concentration |
Catalyst loading optimization proves essential for achieving maximum conversion while minimizing side reactions [26]. Research indicates that copper triflate at 20 mol% loading provides the desired pyrazole product in excellent yield of 82 percent [26]. When copper triflate is replaced with alternative catalysts such as p-toluenesulfonic acid, scandium triflate, cerium triflate, zinc triflate, silver triflate, or ytterbium triflate, mixtures of intermediate and final products are observed [26].
Reaction time optimization requires careful monitoring to achieve complete conversion without compromising selectivity [27]. Studies demonstrate that reactions conducted for 12 to 24 hours provide optimal balance between yield and molecular weight characteristics [34]. Shorter reaction times may result in incomplete conversion, while extended reaction times can lead to product degradation or formation of undesired side products [29].
The implementation of response surface methodology enables systematic optimization of multiple variables simultaneously [33] [35]. This statistical approach allows for the development of predictive models that correlate reaction conditions with desired outcomes [33]. Multi-objective optimization based on statistical algorithms provides comprehensive understanding of the effects of individual parameters and their interactions [33].
Ionic liquid media have emerged as promising alternatives to conventional solvents for pyrazole synthesis [26] [27]. 1-Butyl-3-methylimidazolium hexafluorophosphate demonstrates superior performance compared to traditional organic solvents, providing enhanced yields and improved reaction efficiency [26]. The ionic liquid medium also enables product recovery through simple filtration rather than column chromatography, thereby reducing organic waste and simplifying purification procedures [27].